molecular formula C6H7NO5S2 B8012355 3-Hydroxy-5-methanesulfonyl-isothiazole-4-carboxylic acid methyl ester CAS No. 878477-24-8

3-Hydroxy-5-methanesulfonyl-isothiazole-4-carboxylic acid methyl ester

Cat. No.: B8012355
CAS No.: 878477-24-8
M. Wt: 237.3 g/mol
InChI Key: UWITWVXLWLBPCU-UHFFFAOYSA-N
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Description

3-Hydroxy-5-methanesulfonyl-isothiazole-4-carboxylic acid methyl ester is a chemical compound with a unique structure that includes a hydroxyl group, a methanesulfonyl group, and an isothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-5-methanesulfonyl-isothiazole-4-carboxylic acid methyl ester typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-hydroxy-5-methanesulfonyl-isothiazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out at room temperature and monitored until completion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5-methanesulfonyl-isothiazole-4-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The methanesulfonyl group can be reduced to a thiol group.

    Substitution: The ester group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-oxo-5-methanesulfonyl-isothiazole-4-carboxylic acid methyl ester.

    Reduction: Formation of 3-hydroxy-5-thiol-isothiazole-4-carboxylic acid methyl ester.

    Substitution: Formation of various substituted isothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-Hydroxy-5-methanesulfonyl-isothiazole-4-carboxylic acid methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-methanesulfonyl-isothiazole-4-carboxylic acid methyl ester involves its interaction with specific molecular targets. The hydroxyl and methanesulfonyl groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The isothiazole ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-5-methyl-isothiazole-4-carboxylic acid methyl ester
  • 3-Hydroxy-5-chloro-isothiazole-4-carboxylic acid methyl ester
  • 3-Hydroxy-5-ethyl-isothiazole-4-carboxylic acid methyl ester

Uniqueness

3-Hydroxy-5-methanesulfonyl-isothiazole-4-carboxylic acid methyl ester is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical properties such as increased polarity and potential for specific interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

methyl 5-methylsulfonyl-3-oxo-1,2-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO5S2/c1-12-5(9)3-4(8)7-13-6(3)14(2,10)11/h1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWITWVXLWLBPCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SNC1=O)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50696573
Record name Methyl 5-(methanesulfonyl)-3-oxo-2,3-dihydro-1,2-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878477-24-8
Record name Methyl 5-(methanesulfonyl)-3-oxo-2,3-dihydro-1,2-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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